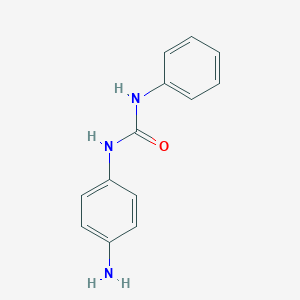

1-(4-Aminophenyl)-3-phenylurea

Vue d'ensemble

Description

1-(4-Aminophenyl)-3-phenylurea is a chemical compound that is part of the urea derivatives family. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into related compounds and their synthesis, properties, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

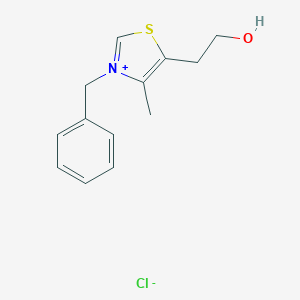

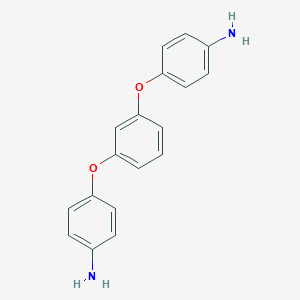

The synthesis of related urea derivatives involves the reaction of an amine with an isocyanate or isothiocyanate. For instance, the synthesis of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea involves the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate . Similarly, polyureas can be synthesized by direct polycondensation, as demonstrated by the reaction of 4-aminophenyl ether with lithium carbonate in the presence of triphenylphosphine and hexachloroethane . These methods could potentially be adapted for the synthesis of 1-(4-Aminophenyl)-3-phenylurea by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety. In the case of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, the molecule exists as the thioamide tautomer and features an anti-disposition of the thioamide-N-H atoms with an intramolecular N-H⋯N hydrogen bond . The molecular conformation and the presence of hydrogen bonding are crucial for the stability and reactivity of these compounds.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The presence of amino and urea groups allows for further chemical modifications and interactions. For example, the thioamide group in 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea can form hydrogen bonds, which influence the molecular packing in the solid state . These interactions could be relevant for 1-(4-Aminophenyl)-3-phenylurea when considering its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure and substituents. The synthesis paper indicates that reaction conditions such as molar ratios, monomer concentrations, reaction temperatures, reaction times, and solvents have a significant effect on the yield and molecular weight of polyureas. These factors would also be important when considering the properties of 1-(4-Aminophenyl)-3-phenylurea. Additionally, the pharmacological tests on related compounds suggest that the substituents on the phenyl ring, such as alkoxy groups, can influence the biological activities of these compounds, which could be relevant for the physical and chemical properties of 1-(4-Aminophenyl)-3-phenylurea as well.

Applications De Recherche Scientifique

1. Transformation in Water Treatment

Phenylurea compounds, including derivatives like 1-(4-Aminophenyl)-3-phenylurea, have been studied for their transformation during drinking water treatment. Research on these compounds' reactions with aqueous chlorine at different pH levels highlights their potential transformation during water disinfection processes (Chusaksri, Sutthivaiyakit, Sedlak, & Sutthivaiyakit, 2012).

2. Derivatization Agent in Chromatography

A study explored the use of 1-(4-Aminophenyl)-3-phenylurea related compounds as derivatizing agents for amino acids in chromatography. This application is significant for the separation and analysis of amino acids in various biological samples (Péter, Péter, & Fülöp, 2000).

3. Crystal Structure Analysis

Research into the crystal structure of phenylurea herbicides, which are structurally related to 1-(4-Aminophenyl)-3-phenylurea, provides insights into their molecular arrangements and potential interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Kang, Kim, Kwon, & Kim, 2015).

4. Polyurea Synthesis

1-(4-Aminophenyl)-3-phenylurea and its analogs have been used in the synthesis of high molecular weight polyureas. These materials have applications in various fields, including coatings, adhesives, and sealants (Kosaka, Watanabe, Sanui, & Ogata, 1986).

5. Synthesis of Novel Organic Compounds

The reaction of phenyl isocyanates with 1-(4-Aminophenyl)-3-phenylurea derivatives has led to the synthesis of new organic compounds with potential applications in various chemical and pharmaceutical industries (Sedlák, Keder, Hanusek, & Růžička, 2005).

6. Preparation of Polyimides

Studies have utilized 1-(4-Aminophenyl)-3-phenylurea and similar compounds in the preparation of polyimides, materials known for their thermal stability and mechanical strength. These polyimides find applications in aerospace, electronics, and other high-performance material industries (Myung, Ahn, & Yoon, 2004).

7. Binding with Metal Ions

Research on 1-(4-Aminophenyl)-3-phenylurea derivatives includes studies on their potential to bind with metal ions. Such binding capabilities are crucial for applications in sensors and extraction of metal ions from environmental samples (Ngah, Heng, Hassan, Hasbullah, 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 1-(4-Aminophenyl)-3-phenylurea is the DNA gyrase enzyme . DNA gyrase is an essential enzyme that is involved in DNA replication and transcription. It introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is vital for the replication process .

Mode of Action

The compound interacts with its target, the DNA gyrase enzyme, leading to changes in the enzyme’s activity . .

Biochemical Pathways

Given its interaction with dna gyrase, it is likely that it affects the dna replication and transcription pathways . The downstream effects of this interaction could potentially include disruption of these processes, leading to inhibition of cell growth and division.

Pharmacokinetics

The presence of a urea functional group in the compound could potentially play a role in its water solubility and permeability, which are important factors for drug absorption and bioavailability .

Result of Action

Given its interaction with dna gyrase, it is likely that it could lead to disruption of dna replication and transcription, potentially inhibiting cell growth and division .

Propriétés

IUPAC Name |

1-(4-aminophenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,14H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISZIRHDSSOUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307359 | |

| Record name | N-(4-aminophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)-3-phenylurea | |

CAS RN |

10141-46-5 | |

| Record name | 10141-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-aminophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

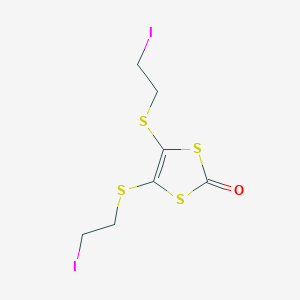

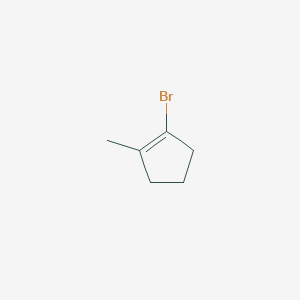

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

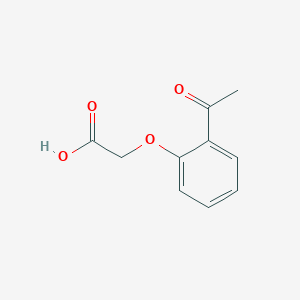

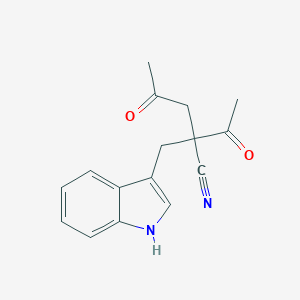

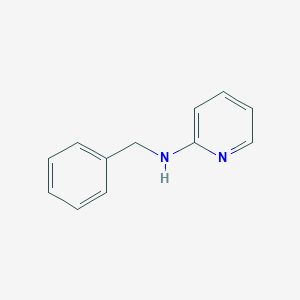

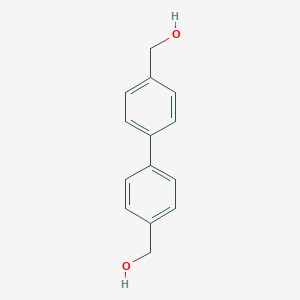

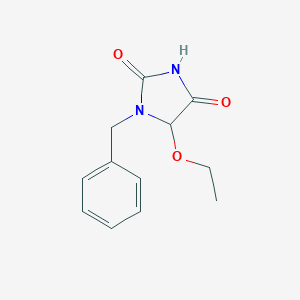

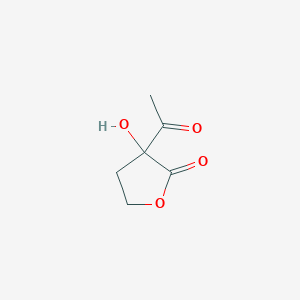

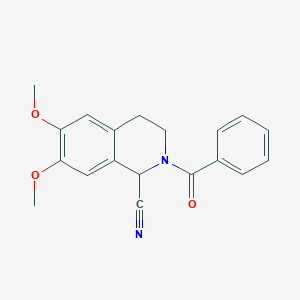

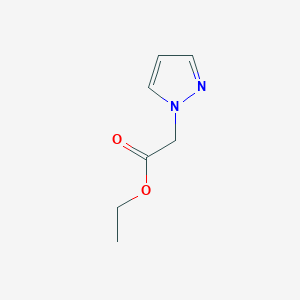

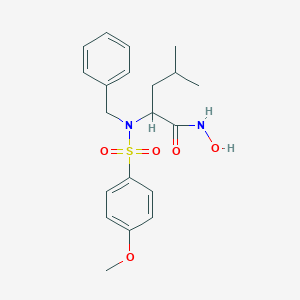

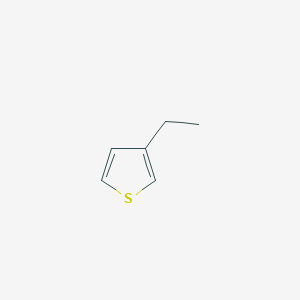

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.